molecular formula C13H12N2OS B7587265 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide

Cat. No. B7587265
M. Wt: 244.31 g/mol
InChI Key: OXFOWWVPOPXZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP was first synthesized in the 1970s and has since been used in various biochemical and physiological studies.

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide has been widely used in scientific research as a neurotoxin to induce Parkinson's disease-like symptoms in animal models. This has allowed researchers to study the underlying mechanisms of Parkinson's disease and develop potential treatments. N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide has also been used to study the role of dopamine in the brain and its effects on behavior and cognition.

Mechanism of Action

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide is converted into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is toxic to dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, bradykinesia, and postural instability. Biochemically, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide leads to a decrease in dopamine levels and an increase in oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide is a useful tool for studying Parkinson's disease and dopamine function in the brain. It allows researchers to induce specific symptoms and manipulate dopamine levels in animal models. However, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide-induced Parkinson's disease is not a perfect model of the human disease, and the effects of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide may not fully replicate the complex pathophysiology of Parkinson's disease.

Future Directions

Possible future directions for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide research include the development of new animal models that better replicate the human disease, the identification of new treatments for Parkinson's disease based on the underlying mechanisms of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide toxicity, and the investigation of the role of dopamine in other neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide and its potential limitations as a research tool.
Conclusion:
In conclusion, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide is a valuable tool for scientific research, particularly in the study of Parkinson's disease and dopamine function in the brain. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide in scientific research.

Synthesis Methods

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methylthiazole with acryloyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzonitrile. The final product is then purified through recrystallization.

properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-3-13(16)15-11-6-4-10(5-7-11)12-8-17-9(2)14-12/h3-8H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFOWWVPOPXZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide

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